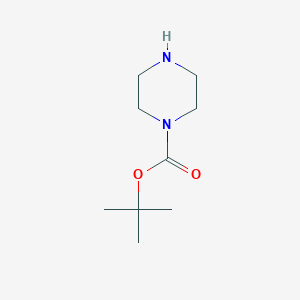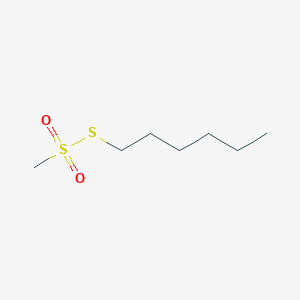
D-Cellobiose octaacetate
Vue d'ensemble
Description
Synthesis Analysis
The commercial synthesis of D-cellobiose octaacetate involves the reaction of D-cellobiose with acetic anhydride, leading to the formation of its octaacetate derivative. This process has been optimized to achieve high yield and excellent quality, involving critical process variables such as solvent choice, reaction temperature, and time (Goggin et al., 1994).
Molecular Structure Analysis
The molecular structure of D-cellobiose octaacetate has been studied through X-ray crystallography, revealing significant conformational details. The molecule consists of two glucopyranose units with all hydroxyl groups acetylated, resulting in a structure that can significantly differ in conformational angles from its non-acetylated counterpart (Leung et al., 1976).
Chemical Reactions and Properties
D-Cellobiose octaacetate's chemical reactions primarily involve its role as a precursor in the synthesis of other derivatives, such as α-D-cellobiosyl bromide heptaacetate. Its acetylated hydroxyl groups make it a versatile intermediate for further chemical modifications (Goggin et al., 1994).
Physical Properties Analysis
The physical properties of D-cellobiose octaacetate, including its melting point, solubility, and phase behavior, are crucial for its application in material science. For example, its ability to form various molecular assemblies, such as lyotropic liquid crystals and thermoreversible gels in solution, has been demonstrated, indicating its potential as a material for advanced applications (Ide et al., 1995).
Chemical Properties Analysis
The chemical properties of D-cellobiose octaacetate are influenced by its acetylated structure, which affects its reactivity and interaction with other chemicals. Its role in facilitating the solvation of cellobiose in ionic liquids through weak interactions after acetylation highlights the importance of chemical modifications in altering the solubility and reactivity of biomolecules (Zhang et al., 2010).
Applications De Recherche Scientifique
Conformational Behavior Study : D-Cellobiose octaacetate is used to study the conformational behavior of cellobiose and its oligomers. This research contributes to understanding the molecular dynamics and structural properties of cellobiose (Hardy & Sarko, 1993).
Research on Rigid Polycyclic Molecules : Due to its relatively inflexible α 1,4 linkage, D-Cellobiose octaacetate is used in research focusing on rigid polycyclic molecules. This application is significant in the study of molecular interactions and stability (Sandell & Luner, 1973).
Model Compound in Hydrolysis and Methylation : This compound serves as a model for thermally assisted hydrolysis and methylation of cellulose and cellulose acetate. This application is particularly important in the field of biomass conversion and bioenergy (Schwarzinger, Tánczos, & Schmidt, 2002).
Synthesis and Properties Research : In chemical synthesis, D-Cellobiose octaacetate reacts with piperidine in tetrahydrofuran to yield crystalline, anomerically unsubstituted heptaacetates, which is significant in the study of carbohydrate chemistry (Rowell & Feather, 1967).
Biomedical Applications : It has potential applications in the biomedical field, particularly as a novel antimicrobial and antibiofilm agent, biosensor, and for the production of medically important biomolecules (Nyanhongo, Thallinger, & Guebitz, 2017).
Enzymatic Fuel Cells and Biosensors : D-Cellobiose octaacetate is used in bioanodes in enzymatic fuel cells, self-powered biosensors, and biosupercapacitors. Nanostructuring of this compound can improve the performance of these devices (Bollella, Ludwig, & Gorton, 2017).
Biotechnological Uses : It is also involved in biotechnology applications, particularly for oxidizing cellobiose to cellobionolactone (Ludwig et al., 2004).
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTQVEKSRLZRSX-HYSGBLIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Cellobiose octaacetate | |
CAS RN |
3616-19-1, 5346-90-7, 22352-19-8 | |
| Record name | Cellobiose octaacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-.beta.-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alpha-D-cellobiose octaacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cellobiose octaacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does D-Cellobiose octaacetate induce cellulase production in fungi?
A1: While the exact mechanism of induction remains unclear, research suggests that D-Cellobiose octaacetate [] acts as a more potent inducer of cellulase enzymes compared to other disaccharides and their derivatives in Penicillium janthinellum EMS-UV-8 mutant. This induction is likely linked to the compound's structural similarity to cellobiose, a natural breakdown product of cellulose. Fungi, like Penicillium janthinellum, may recognize D-Cellobiose octaacetate as a signal for the presence of cellulose, thereby triggering the production of cellulase enzymes to break down the perceived cellulose source and obtain energy [].
Q2: Why is D-Cellobiose octaacetate preferred over cellobiose for inducing cellulase production?
A2: While both D-Cellobiose octaacetate and cellobiose can induce cellulase production, D-Cellobiose octaacetate demonstrates superior inducing capabilities []. This difference could stem from the eight acetyl groups present in D-Cellobiose octaacetate, potentially enhancing its uptake by fungal cells or influencing its interaction with regulatory elements involved in cellulase gene expression [].
Q3: What is the structural significance of D-Cellobiose octaacetate in relation to cellulose?
A3: D-Cellobiose octaacetate serves as a valuable model for understanding the structure of cellulose triacetate (CTA) []. As a series of crystalline oligomers, ranging from α-D-cellobiose octaacetate to α-D-cellohexaose eicosaacetate, are analyzed using techniques like CPMAS 13C NMR and X-ray diffraction, their structural features progressively resemble those of CTA I []. Specifically, the pentamer and hexamer oligomers exhibit remarkable similarities to CTA I in terms of chemical shifts and crystalline lattice structure, solidifying their role as effective models for CTA I [].
Q4: Can you describe a commercially viable method for synthesizing D-Cellobiose octaacetate?
A4: D-Cellobiose octaacetate can be synthesized commercially by reacting α-D-cellobiose octaacetate (CBO) with hydrogen bromide (HBr) in a solvent system of glacial acetic acid or a glacial acetic acid/methylene chloride mixture []. This reaction yields high-quality D-Cellobiose octaacetate, and the process has been optimized for large-scale production, including parameters like reaction time, temperature, and HBr stoichiometry, along with effective isolation and purification methods [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14836.png)
![1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14837.png)

![1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14841.png)



